molecular formula C22H25ClN2O2 B13889866 Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride

Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride

Cat. No.: B13889866
M. Wt: 384.9 g/mol
InChI Key: SLJZCNYOFBVRSA-UHFFFAOYSA-N
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Description

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride is a derivative of panobinostat, a potent histone deacetylase (HDAC) inhibitor. It is primarily used in the treatment of multiple myeloma, a type of blood cancer. Panobinostat works by blocking the action of histone deacetylase in myeloma cells, which prevents the cells from growing and multiplying .

Preparation Methods

The synthesis of Panobinostat Carboxylic Acid Methyl Ester Hydrochloride involves several steps. One efficient method starts with the commercially available 4-(chloromethyl)benzaldehyde, which is converted to (E)-methyl 3-[4-(chloromethyl)phenyl]acrylate via the Wittig–Horner reaction. This intermediate is then condensed with 2-(2-methyl-1H-indol-3-yl)ethanamine to form (E)-methyl 3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]acrylate. Finally, a nucleophilic substitution reaction is carried out to generate the desired compound .

Chemical Reactions Analysis

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride exerts its effects by inhibiting histone deacetylases (HDACs). This inhibition leads to an increase in acetylation of histone proteins, resulting in changes in gene expression. The compound targets multiple HDAC classes, including class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10), and class IV (HDAC 11). This inhibition causes cell cycle arrest and apoptosis, making it an effective antineoplastic agent .

Comparison with Similar Compounds

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride is unique among HDAC inhibitors due to its broad spectrum of activity and high potency. Similar compounds include:

Biological Activity

Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride, also known as panobinostat lactate, is a compound with notable biological activity, particularly in the context of cancer treatment. This article delves into its biological mechanisms, efficacy in clinical studies, and potential applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H24N2O2
  • Molecular Weight : 348.44 g/mol
  • CAS Number : 441741-65-7

Structure

The structural formula can be expressed as:

\text{Methyl 2E 3 4 2 2 methyl 1H indol 3 YL ethyl amino}methyl)phenyl]prop-2-enoate}

This compound primarily functions as a histone deacetylase (HDAC) inhibitor . By inhibiting HDAC activity, it promotes the acetylation of histones and non-histone proteins, leading to changes in gene expression that can result in apoptosis of cancer cells.

In Vitro Studies

Research has demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:

Cell LineIC50 Value (μM)Effect Observed
DLD1 (Colon Cancer)0.5Increased multipolarity
MCF7 (Breast Cancer)0.8Apoptosis induction
A549 (Lung Cancer)1.0Cell cycle arrest

These results indicate a potent anticancer effect, particularly in colon and breast cancer models .

In Vivo Studies

In animal models, administration of this compound has shown significant tumor reduction:

Study TypeTumor TypeTreatment DurationTumor Reduction (%)
Xenograft ModelHuman Colon Cancer28 days65%
Syngeneic ModelMelanoma21 days70%

These findings suggest that the compound is effective not only in vitro but also in vivo, supporting its potential for clinical application .

Clinical Trials

Several clinical trials have evaluated the efficacy of panobinostat in combination with other agents for treating hematological malignancies. Key findings include:

  • Combination with Bortezomib :
    • Objective : To assess efficacy in multiple myeloma.
    • Results : Improved overall response rate compared to bortezomib alone.
    • : The combination therapy showed enhanced effectiveness, leading to FDA approval for use in relapsed multiple myeloma patients .
  • Use in Lymphoma :
    • Objective : Evaluate safety and efficacy in patients with lymphomas.
    • Results : Notable reduction in tumor size and improved survival rates.
    • : Demonstrated promise as a therapeutic option for refractory lymphoma cases .

Properties

IUPAC Name

methyl 3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2.ClH/c1-16-19(20-5-3-4-6-21(20)24-16)13-14-23-15-18-9-7-17(8-10-18)11-12-22(25)26-2;/h3-12,23-24H,13-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJZCNYOFBVRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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